molecular formula C8H16O2 B1426569 3-(Oxan-3-yl)propan-1-ol CAS No. 942144-38-9

3-(Oxan-3-yl)propan-1-ol

Cat. No. B1426569
M. Wt: 144.21 g/mol
InChI Key: POWZUJMJQAUPOZ-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

To a stirred solution of lithium aluminium hydride (24.8 ml, 1.0M in diethyl ether) in dry diethyl ether (77 ml) at 0° C. was added a solution of ethyl 3-(tetrahydro-2H-pyran-3-yl)propanoate (4.61 g) in dry diethyl ether (77 ml) dropwise over 20 minutes. After 15 minutes at 0° C. the reaction mixture was warmed to room temperature and stirred for a further nine hours. The reaction was quenched by the dropwise addition of water over a period of one hour, whilst cooled over ice. The resulting solids were filtered from the mixture and washed with diethyl ether. The organic layer was decanted off from the aqueous layer, dried over magnesium sulphate, filtered and concentrated in vacuo. to give a clear oil (3.33 g). The product was purified by silica chromatography (40 g) (ISCO) using a gradient elution of 0-50% cyclohexane:ethyl acetate to afford the title compound as a clear oil (2.64 g).
Quantity
24.8 mL
Type
reactant
Reaction Step One
Name
ethyl 3-(tetrahydro-2H-pyran-3-yl)propanoate
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][CH2:14][C:15](OCC)=[O:16])[CH2:8]1>C(OCC)C>[O:7]1[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][CH2:14][CH2:15][OH:16])[CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
24.8 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ethyl 3-(tetrahydro-2H-pyran-3-yl)propanoate
Quantity
4.61 g
Type
reactant
Smiles
O1CC(CCC1)CCC(=O)OCC
Name
Quantity
77 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
77 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further nine hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the dropwise addition of water over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooled over ice
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered from the mixture
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted off from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
O1CC(CCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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